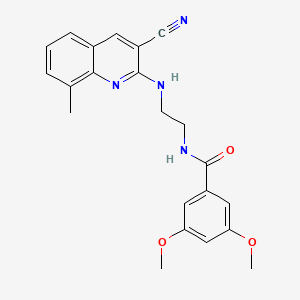
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, aminoethyl, and dimethoxybenzamide groups.
準備方法
The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The cyano and methyl groups can be introduced through nitration and methylation reactions, respectively.
Aminoethylation: The aminoethyl group can be added via a nucleophilic substitution reaction.
Coupling with Dimethoxybenzamide: The final step involves coupling the quinoline derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the benzamide group to form the corresponding carboxylic acid and amine.
科学的研究の応用
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar compounds to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide include:
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-cyclohexylurea: This compound has a similar quinoline core but differs in the substituents attached to the aminoethyl group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of the dimethoxybenzamide group.
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide: This compound is closely related but has a different substitution pattern on the benzamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
606105-16-2 |
|---|---|
分子式 |
C22H22N4O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-4-6-15-9-17(13-23)21(26-20(14)15)24-7-8-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) |
InChIキー |
CPVLLDYPLKNVRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


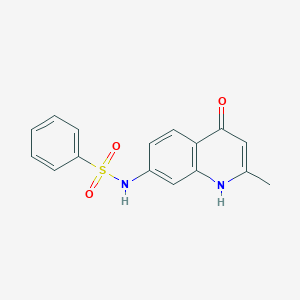

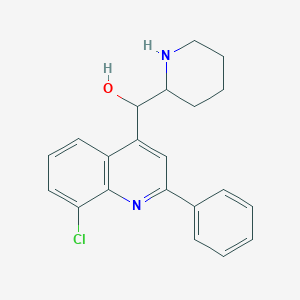
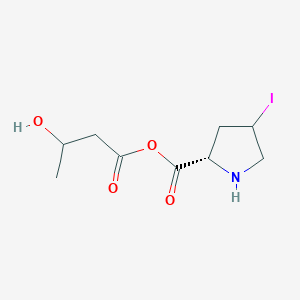

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
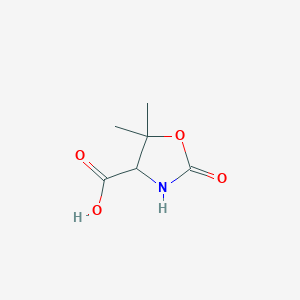
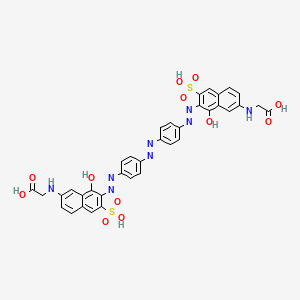
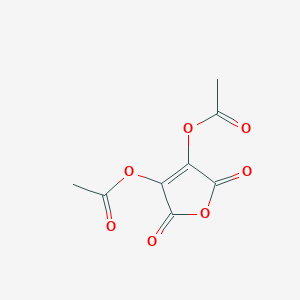
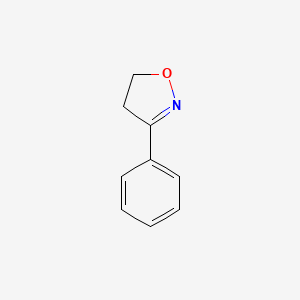
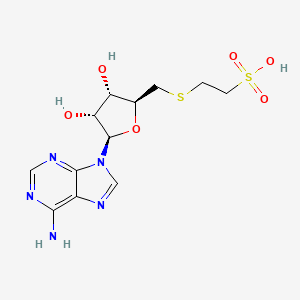
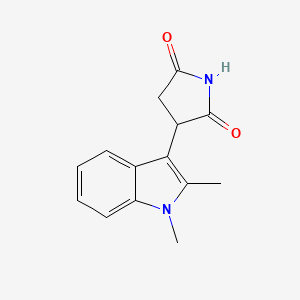

![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
